Benzyl 3-dibenzylaminocyclohexanoate
Description
Benzyl 3-dibenzylaminocyclohexanoate is a synthetic organic compound characterized by a cyclohexane ring substituted with a dibenzylamino group at the 3-position and a benzyl ester moiety.
Properties
Molecular Formula |
C28H31NO2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
benzyl 3-(dibenzylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO2/c30-28(31-22-25-15-8-3-9-16-25)26-17-10-18-27(19-26)29(20-23-11-4-1-5-12-23)21-24-13-6-2-7-14-24/h1-9,11-16,26-27H,10,17-22H2 |
InChI Key |
ZWFGARJCGSVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure places it within two functional families: benzyl esters and dibenzylamine derivatives . Key comparisons include:
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- The ester group likely confers hydrolytic instability under extreme pH, similar to cyclohexyl acetate .
Metabolic and Toxicological Profiles
- Benzyl alcohol (CAS 100-52-7 ): Metabolized to benzaldehyde and benzoic acid, with acute toxicity linked to respiratory and neurological effects in mammals .
For the target compound:
- The ester linkage may undergo hydrolysis in vivo, releasing benzyl alcohol and 3-dibenzylaminocyclohexanol. This could mimic benzyl alcohol’s metabolic pathway, posing risks of benzaldehyde accumulation .
- The tertiary amine might undergo N-dealkylation, producing secondary metabolites with unknown toxicity.
Environmental Persistence
Using EPA monitoring codes for benzene derivatives as proxies :
- Benzyl esters (e.g., benzyl benzoate) are classified under "BENZENE TOT UG/L" (34030) for environmental tracking.
- The dibenzylamino group could reduce biodegradability compared to simpler esters, increasing persistence in sediments (e.g., "BENZENE SEDUG/KG DRY WGT," 34237).
Preparation Methods
Synthesis of 3-Oxocyclohexanecarboxylic Acid Benzyl Ester
Cyclohexanecarboxylic acid is esterified with benzyl alcohol via Fischer esterification (H₂SO₄ catalyst, reflux, 6 hours). The resulting benzyl cyclohexanecarboxylate is oxidized at the 3-position using pyridinium chlorochromate (PCC) in dichloromethane, yielding the ketone intermediate (72–78% yield).
Reductive Amination with Dibenzylamine
A mixture of 3-oxocyclohexanecarboxylic acid benzyl ester (1.0 equiv), dibenzylamine (1.2 equiv), and RuCl₂(PPh₃)₃ (2 mol%) in ethanol is subjected to hydrogen gas (15 bar) at 50°C for 24 hours. Workup involves filtration through Celite, solvent evaporation, and silica gel chromatography to isolate the product (88% yield).
Key Data Table: Optimization of Reductive Amination Conditions
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|
| RuCl₂(PPh₃)₃ | 50 | 15 | 88 |
| RuCl₂(PPh₃)₄ | 50 | 15 | 85 |
| Fe-PPh₃ | 50 | 15 | <5 |
Regioselective Bromination
Benzyl cyclohexanecarboxylate (1.0 equiv) is treated with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under reflux for 4 hours. The 3-bromo derivative is isolated via vacuum distillation (65% yield).
Displacement with Dibenzylamine
The brominated intermediate reacts with dibenzylamine (2.0 equiv) in DMF at 90°C for 18 hours. Quenching with ice water and extraction with ethyl acetate yields crude product, which is purified via recrystallization from hexane/ethyl acetate (1:1) (70% yield).
Halocyclization of Cyclohexene
Cyclohexene (1.0 equiv) and N-bromosuccinimide (1.05 equiv) in acetonitrile/water (3:1) react at 0°C for 2 hours. DBU (1.5 equiv) is added to induce ring closure, forming a brominated aziridine intermediate (82% yield).
Ring-Opening with Dibenzylamine
The aziridine is treated with dibenzylamine (3.0 equiv) in methanol at 60°C for 4 hours. Acidic workup (HCl) followed by neutralization isolates the 3-dibenzylaminocyclohexanol derivative, which is esterified with benzyl chloroformate (pyridine catalyst, 0°C to RT, 12 hours).
Comparative Evaluation of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 88 | 95 | Requires high-pressure H₂ equipment |
| Bromination-Alkylation | 70 | 90 | Regioselectivity issues in bromination |
| Cyclohexene Ring-Opening | 75 | 88 | Multi-step, diastereomer formation |
Critical Considerations in Process Optimization
Catalytic Systems
Ruthenium-based catalysts outperform Fe, Co, and Ni complexes in reductive amination due to superior electron transfer capabilities. Ligand modifications (e.g., electron-donating groups on PPh₃) enhance activity but increase costs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 3-dibenzylaminocyclohexanoate in organic chemistry?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of cyclohexanol derivatives with benzyl-protected amines. For example, analogous compounds like benzyl esters (e.g., benzyl acetate) are synthesized via acid-catalyzed esterification using sulfuric acid or cerium phosphate catalysts . Key steps include protecting amine groups with benzyl moieties and optimizing stoichiometry to minimize side products. Reaction progress can be monitored via TLC or GC-MS .
Q. How is Benzyl 3-dibenzylaminocylexanoate characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with benzyl groups showing aromatic signals (~7.3 ppm) and cyclohexane ring protons appearing as multiplet clusters .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry, particularly for cyclohexane ring conformations and dibenzylamine spatial arrangements .
Q. What are the primary applications of benzyl-protected amines in pharmaceutical research?
- Methodological Answer : Benzyl groups act as protective intermediates in drug synthesis, enabling selective functionalization. For instance, benzyl esters are hydrolyzed under mild acidic conditions to release active amines for API development. Applications include enzyme inhibition assays and prodrug design, leveraging the compound’s stability in biological matrices .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Factorial designs (e.g., 2 Yates pattern) systematically evaluate variables like temperature, catalyst loading, and molar ratios. For example, in benzylation reactions, perchloric acid catalyst efficiency is maximized by analyzing interaction effects between time, acid/alcohol ratio, and catalyst concentration . Response surface methodology (RSM) further refines optimal conditions, reducing trial numbers by 40–60% compared to one-variable-at-a-time approaches .
Q. What strategies resolve contradictions in reported catalytic efficiencies for benzyl ester synthesis?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., moisture sensitivity, solvent polarity). A meta-analysis of published protocols should:
- Compare catalyst types (e.g., HSO vs. cerium phosphate) under standardized conditions .
- Use kinetic modeling to isolate rate-limiting steps (e.g., acyl transfer vs. deprotection) .
- Validate reproducibility via interlaboratory studies, focusing on reaction quenching and workup protocols .
Q. How do stereochemical variations in the cyclohexane ring affect the biological activity of benzyl-protected amines?
- Methodological Answer : Conformational analysis via molecular docking and MD simulations reveals that axial vs. equatorial dibenzylamine positioning alters binding to targets like GPCRs or kinases. For example, equatorial amines enhance hydrogen bonding with catalytic lysine residues in enzyme assays, improving inhibition constants (K) by 2–3 orders of magnitude .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
